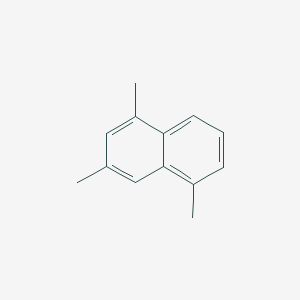

1,3,5-Trimethylnaphthalene

説明

Structural Context within Substituted Naphthalene (B1677914) Chemistry

Naphthalene, the simplest polycyclic aromatic hydrocarbon, consists of two fused benzene (B151609) rings. wikipedia.org The substitution of hydrogen atoms with other functional groups, such as methyl groups in the case of 1,3,5-trimethylnaphthalene, gives rise to a vast family of compounds known as substituted naphthalenes. The specific placement of these substituents on the naphthalene core profoundly influences the molecule's physical and chemical properties.

In 1,3,5-trimethylnaphthalene, the methyl groups are located on one of the aromatic rings. This substitution pattern is just one of fourteen possible isomers of trimethylnaphthalene, each with a unique arrangement of the three methyl groups. oup.com This isomeric diversity is a key aspect of substituted naphthalene chemistry, as even slight changes in the substituent positions can lead to significant differences in properties such as boiling point, melting point, and reactivity.

The structure of 1,3,5-trimethylnaphthalene, with its specific arrangement of methyl groups, dictates its steric and electronic characteristics. These, in turn, govern its interactions with other molecules and its behavior in chemical reactions.

Overview of Academic Research Significance of 1,3,5-Trimethylnaphthalene

The academic research significance of 1,3,5-trimethylnaphthalene spans several scientific disciplines, from organic synthesis to environmental science and geochemistry.

In the field of organic synthesis , substituted naphthalenes like 1,3,5-trimethylnaphthalene serve as valuable building blocks for the creation of more complex molecules. The naphthalene core provides a rigid scaffold, while the methyl groups can be chemically modified or can influence the reactivity of the aromatic rings. For instance, trimethylnaphthalenes can be oxidized to produce naphthalenetricarboxylic acids, which are important industrial chemicals. oup.com

In geochemistry and environmental science , trimethylnaphthalenes are studied as molecular fossils or biomarkers. Their presence and relative abundance in crude oils and sediments can provide valuable information about the origin, thermal maturity, and depositional environment of the organic matter. scielo.org.comedwinpublishers.com For example, the distribution of different trimethylnaphthalene isomers can be used to assess the maturity of crude oils. medwinpublishers.com Studies have also investigated the presence of 2,3,5-trimethylnaphthalene in the tissues of wildlife, such as brown pelicans, as an indicator of exposure to polycyclic aromatic hydrocarbons (PAHs) from sources like crude oil. frontiersin.org

Furthermore, the microbial degradation of alkylated naphthalenes, including trimethylnaphthalenes, is an active area of research. Understanding these degradation pathways is crucial for developing bioremediation strategies for environments contaminated with petroleum products. nih.gov

Current Trajectories and Future Directions in 1,3,5-Trimethylnaphthalene Studies

Current research on 1,3,5-trimethylnaphthalene and its isomers continues to build upon these established areas of significance, while also exploring new frontiers.

One promising direction is the application of trimethylnaphthalenes in materials science . The rigid and planar structure of the naphthalene core makes it an attractive component for the design of new organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The specific substitution pattern of 1,3,5-trimethylnaphthalene can be tuned to optimize the electronic and photophysical properties of these materials.

In the realm of catalysis , there is ongoing interest in developing more efficient and selective methods for the synthesis and functionalization of substituted naphthalenes. This includes the use of novel catalysts for reactions such as the hydrocracking of light cycle oil, which contains various isomers of trimethylnaphthalene, to produce valuable light aromatics. researchgate.netoaepublish.com

Future research will likely focus on a deeper understanding of the structure-property relationships in substituted naphthalenes. Advanced computational modeling and spectroscopic techniques will be instrumental in predicting and elucidating the behavior of these molecules in various applications. Moreover, the exploration of the biological activities of trimethylnaphthalene derivatives could lead to the discovery of new therapeutic agents or agrochemicals.

Structure

3D Structure

特性

CAS番号 |

2131-39-7 |

|---|---|

分子式 |

C13H14 |

分子量 |

170.25 g/mol |

IUPAC名 |

1,3,5-trimethylnaphthalene |

InChI |

InChI=1S/C13H14/c1-9-7-11(3)12-6-4-5-10(2)13(12)8-9/h4-8H,1-3H3 |

InChIキー |

IJEBSXFVVHGNQF-UHFFFAOYSA-N |

正規SMILES |

CC1=C2C=C(C=C(C2=CC=C1)C)C |

製品の起源 |

United States |

Synthetic Methodologies and Mechanistic Pathways of 1,3,5 Trimethylnaphthalene

Established Synthetic Routes for 1,3,5-Trimethylnaphthalene

The synthesis of 1,3,5-trimethylnaphthalene can be achieved through various established organic chemistry routes. These methods primarily involve the construction of the core naphthalene (B1677914) structure followed by or concurrent with its alkylation.

Cyclization Reactions for Naphthalene Core Construction

The formation of the bicyclic naphthalene core is a critical step in the synthesis of its derivatives. One effective method involves the cyclization of appropriately substituted phenylbutyric acids. For the synthesis of 1,3,5-trimethylnaphthalene, a key precursor is γ-(2,4-dimethylphenyl)butyric acid. This compound undergoes an intramolecular cyclization reaction, often facilitated by a dehydrating agent like polyphosphoric acid, to form a dimethyltetralone. oup.com This ring-closure reaction constructs the second ring of the naphthalene system.

Another general approach to forming substituted naphthalenes is the electrophilic cyclization of arene-containing propargylic alcohols. nih.govacs.org This method allows for the regioselective preparation of a wide variety of naphthalenes under mild conditions, although its specific application for 1,3,5-trimethylnaphthalene is part of a broader synthetic strategy. nih.gov

Grignard Reaction Applications in Alkylnaphthalene Synthesis

Grignard reactions are pivotal in the synthesis of alkylnaphthalenes, including 1,3,5-trimethylnaphthalene. oup.comorganic-chemistry.orgwikipedia.org Following the cyclization of γ-(2,4-dimethylphenyl)butyric acid to form a dimethyltetralone, the next step involves a Grignard reaction with methylmagnesium iodide (CH₃MgI). oup.com The nucleophilic methyl group from the Grignard reagent attacks the carbonyl carbon of the tetralone, resulting in the formation of a tertiary alcohol after acidic workup. organic-chemistry.orgiitk.ac.in This reaction is crucial for introducing the third methyl group at the desired position on the newly formed ring.

This multi-step synthesis demonstrates a common strategy where the naphthalene skeleton is first constructed and then functionalized or alkylated using powerful organometallic reagents like Grignard reagents. oup.comtubitak.gov.tr

Oxidation-Based Synthesis of Trimethylnaphthalenes

Oxidation, in the context of forming the aromatic naphthalene ring, typically refers to dehydrogenation. After the Grignard reaction and subsequent dehydration, a dihydronaphthalene intermediate is formed. oup.com To achieve the fully aromatic 1,3,5-trimethylnaphthalene, this intermediate must be dehydrogenated. This oxidation step is commonly carried out by heating the dihydronaphthalene with sulfur (S). oup.com

It is also noteworthy that trimethylnaphthalenes themselves can undergo oxidation. For instance, the oxidation of various trimethylnaphthalene isomers with agents like aqueous sodium dichromate is a method used to synthesize the corresponding naphthalenetricarboxylic acids. oup.com This highlights a key reactive property of the alkylated naphthalene system.

Catalytic Dehydration Approaches

Catalytic dehydration is an essential step in the synthesis of 1,3,5-trimethylnaphthalene from its tetralone precursor. oup.commsu.edu The tertiary alcohol produced from the Grignard reaction is subjected to dehydration to create a double bond within the six-membered ring, leading to the formation of 1,5,7-trimethyl-3,4-dihydronaphthalene. oup.comosti.gov This elimination reaction is typically acid-catalyzed. osti.govengj.org The process involves the protonation of the hydroxyl group, which then leaves as a water molecule, a good leaving group. A subsequent deprotonation from an adjacent carbon atom forms the alkene. This dihydronaphthalene is the direct precursor to the final aromatic product. oup.com

Table 1: Key Synthetic Steps for 1,3,5-Trimethylnaphthalene

| Step | Reactant(s) | Key Reagent(s) | Product | Reaction Type |

|---|---|---|---|---|

| 1 | γ-(2,4-dimethylphenyl)butyric acid | Polyphosphoric acid | Dimethyltetralone | Intramolecular Cyclization |

| 2 | Dimethyltetralone | Methylmagnesium iodide (Grignard) | Tertiary Alcohol | Nucleophilic Addition |

| 3 | Tertiary Alcohol | Acid (e.g., H₂SO₄) | 1,5,7-trimethyl-3,4-dihydronaphthalene | Dehydration/Elimination |

Chemical Transformations and Reaction Mechanisms of 1,3,5-Trimethylnaphthalene

Once synthesized, 1,3,5-trimethylnaphthalene can undergo various chemical reactions, particularly those involving its aromatic system and alkyl substituents.

Atmospheric Oxidation Reactions

The atmospheric transformation of polycyclic aromatic hydrocarbons (PAHs) is of significant environmental interest. The atmospheric oxidation of 1,3,5-trimethylnaphthalene is primarily initiated by hydroxyl (OH) radicals, which are highly reactive species present in the troposphere. rsc.orgairuse.eu Drawing parallels from its close structural analog, 1,3,5-trimethylbenzene (TMB), the reaction mechanism is expected to proceed via two main initial pathways. rsc.org

OH Radical Addition: The OH radical can add to the electron-rich aromatic ring system. This addition is a favorable pathway and leads to the formation of an OH-adduct radical. rsc.org

Hydrogen Abstraction: The OH radical can abstract a hydrogen atom from one of the three methyl groups, forming a benzyl-type radical and a water molecule.

Following these initial reactions, the resulting radicals react rapidly with atmospheric molecular oxygen (O₂) to form peroxy radicals (RO₂). rsc.org These peroxy radicals are key intermediates that can undergo further complex reactions with other atmospheric components like nitrogen oxides (NOx) or hydroperoxy radicals (HO₂), leading to the formation of a variety of secondary organic aerosols and other oxidation products, such as trimethyl phenols. rsc.org The specific products formed depend on the atmospheric conditions.

Table 2: Atmospheric Oxidation Pathways for 1,3,5-Trimethylnaphthalene

| Pathway | Initiating Species | Intermediate | General Product Class |

|---|---|---|---|

| Addition | OH Radical | OH-Adduct Radical | Phenolic compounds, Bicyclic peroxides |

This article explores the synthetic methodologies and mechanistic pathways associated with the chemical compound 1,3,5-trimethylnaphthalene. The content is structured to provide a detailed and scientifically accurate overview of its formation and transformation processes.

1 Atmospheric Oxidation of 1,3,5-Trimethylnaphthalene

The atmospheric oxidation of aromatic hydrocarbons like 1,3,5-trimethylnaphthalene is a significant process contributing to the formation of secondary organic aerosols. nih.govrsc.org The primary initiator for this oxidation in the atmosphere is the hydroxyl (OH) radical. nih.govairuse.eu

1 Bicyclic Peroxy Radical (BPR) Intermediates and Reactivity

The reaction of OH radicals with aromatic compounds predominantly involves addition to the aromatic ring, leading to the formation of a bridged bicyclic peroxy radical (BPR) as a major product. nih.gov While direct studies on 1,3,5-trimethylnaphthalene are limited, the mechanism can be inferred from studies on similar aromatic hydrocarbons like toluene (B28343) and 1,3,5-trimethylbenzene. nih.govrsc.org The addition of the OH radical to the aromatic ring is followed by the rapid addition of molecular oxygen (O2) to form the BPR. nih.gov

Recent studies have shown that these BPRs are less stable than previously thought and can undergo molecular rearrangement, leading to the formation of highly oxygenated, low-volatility products that are key to aerosol formation. nih.gov For instance, in the oxidation of toluene, the ipso-BPR can lead to products with up to nine oxygen atoms on a sub-second timescale. nih.gov A similar pathway is anticipated for 1,3,5-trimethylnaphthalene, where the initial BPR can undergo a series of autoxidation steps, involving intramolecular hydrogen shifts and O2 additions, to form increasingly functionalized and less volatile compounds. nih.gov

2 OH Radical Addition and Subsequent Pathways

The initial step in the atmospheric oxidation of 1,3,5-trimethylnaphthalene is the addition of an OH radical to the aromatic ring. rsc.orgairuse.eu Theoretical studies on 1,3,5-trimethylbenzene, a structurally similar compound, indicate that OH addition is more favorable than hydrogen abstraction from the methyl groups. rsc.org The resulting OH-adduct is a radical that readily reacts with atmospheric oxygen to form a peroxy radical. rsc.org

This peroxy radical is a key intermediate that can undergo several subsequent reactions. It can react with nitric oxide (NO) to form an alkoxy radical or an organonitrate. nih.gov The alkoxy radical can then undergo further oxidation. Alternatively, the peroxy radical can react with a hydroperoxy radical (HO2) or other peroxy radicals. These reactions lead to the formation of a variety of products, including phenols, bicyclic peroxides, and carbonyl compounds. rsc.org The specific pathways and product yields are dependent on the atmospheric conditions, such as the concentrations of NOx (NO + NO2). copernicus.org

2 Reactions with Halogenating Agents in Aqueous Systems

3 Isomerization and Rearrangement Processes of Alkylnaphthalenes

Isomerization and rearrangement are significant processes for alkylnaphthalenes, including trimethylnaphthalenes, particularly in geological and industrial settings under thermal stress. researchgate.netresearchgate.net These reactions are often catalyzed by acidic materials like clay minerals and are driven by the thermodynamic stability of the isomers. researchgate.net

The primary mechanisms for isomerization include 1,2-methyl shifts, where a methyl group moves to an adjacent carbon atom on the aromatic ring. researchgate.net Generally, α-substituted isomers (methyl groups at positions 1, 4, 5, or 8) are sterically hindered and less thermodynamically stable than β-substituted isomers (methyl groups at positions 2, 3, 6, or 7). researchgate.net Consequently, with increasing thermal maturity, there is a tendency for methyl groups to shift from α to β positions to achieve a more stable configuration. researchgate.netresearchgate.net For trimethylnaphthalenes, this can lead to a complex mixture of isomers, with the relative abundances changing as a function of temperature and reaction time. researchgate.net

4 Dealkylation Processes of Naphthalene Derivatives

Dealkylation is the removal of alkyl groups from an aromatic ring and is a common process for alkylnaphthalenes at high temperatures. ijrpr.comresearchgate.net This process can occur alongside isomerization and is also influenced by thermal maturity. researchgate.net In the context of crude oil maturation, highly alkylated naphthalenes can lose their alkyl groups to form less substituted naphthalenes or the parent naphthalene molecule. researchgate.net

Industrially, hydrodealkylation is a process used to produce naphthalene or specific methylnaphthalenes from feeds rich in polymethylated naphthalenes. google.comosti.gov This process is typically carried out at high temperatures (e.g., 450-650°C) and pressures, often in the presence of a catalyst and hydrogen. ijrpr.comgoogle.com For instance, a feed containing dimethyl- and trimethylnaphthalenes can be hydrodealkylated to produce β-methylnaphthalene. google.com The reaction involves the cleavage of the carbon-carbon bond between the alkyl group and the naphthalene ring.

5 Electrophilic Aromatic Methylation in Geosynthetic Contexts

In geological settings, the distribution of polymethylated naphthalenes, including 1,3,5-trimethylnaphthalene, can be influenced by electrophilic aromatic methylation. researchgate.net This process involves the addition of a methyl group to an existing alkylnaphthalene from a "methyl pool" accessible in the subsurface. researchgate.net This reaction is often catalyzed by clay minerals. researchgate.net

The methylation occurs preferentially at positions that are activated for electrophilic aromatic substitution and have the least steric hindrance. researchgate.net For example, the methylation of a dimethylnaphthalene would lead to a specific set of trimethylnaphthalene isomers based on these directing effects. The observed distributions of trimethylnaphthalenes and other polymethylated naphthalenes in crude oils and rock extracts provide evidence for this sedimentary electrophilic aromatic methylation process. researchgate.net

Advanced Analytical Chemistry and Spectroscopic Characterization of 1,3,5 Trimethylnaphthalene

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for the separation of 1,3,5-trimethylnaphthalene from intricate matrices. The choice of technique is dictated by the complexity of the sample and the required resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrocarbon Mixtures

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including 1,3,5-trimethylnaphthalene. In GC, the separation of components is based on their differential partitioning between a stationary phase and a mobile gas phase. The Kovats retention index (RI) is a critical parameter for the identification of compounds in GC, and for 1,3,5-trimethylnaphthalene, it has been experimentally determined on different types of columns. nih.gov

| Column Type | Kovats Retention Index |

|---|---|

| Standard non-polar | 1578 |

| Standard polar | 2183 |

Data sourced from PubChem. nih.gov

Following separation by the gas chromatograph, the eluted compounds are introduced into the mass spectrometer. In the MS, molecules are ionized, typically by electron ionization (EI), and the resulting ions are fragmented. The fragmentation pattern, or mass spectrum, provides a molecular fingerprint that can be used for identification. For trimethylnaphthalene isomers, the mass spectra are often very similar, presenting a challenge for definitive identification based on mass spectrometry alone. nist.gov The molecular ion peak for 1,3,5-trimethylnaphthalene would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (170.25 g/mol ). nih.gov The fragmentation pattern is characterized by the loss of methyl groups and rearrangements of the naphthalene (B1677914) core.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Isomer Resolution

For exceptionally complex samples containing numerous isomers, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolving power. researchgate.net This technique employs two columns with different stationary phases connected by a modulator. The entire sample is subjected to two independent separations, resulting in a structured two-dimensional chromatogram. researchgate.net This increased peak capacity is particularly advantageous for separating trimethylnaphthalene isomers from each other and from other hydrocarbons in matrices like jet fuel. researchgate.net When coupled with a time-of-flight mass spectrometer (TOF-MS), GC×GC provides high-resolution mass spectra for the separated components, aiding in their identification. uliege.be The structured nature of the GC×GC chromatogram, where chemically similar compounds elute in specific regions, further assists in the identification of compound classes. dlr.de

High-Performance Liquid Chromatography (HPLC) for Polycyclic Aromatic Hydrocarbons

High-performance liquid chromatography (HPLC) is a versatile technique for the separation of PAHs, including 1,3,5-trimethylnaphthalene. biotecnosrl.it Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is polar, is the most common mode for PAH analysis. biotecnosrl.itdiva-portal.org A gradient elution is typically employed, starting with a more polar mobile phase (e.g., water/acetonitrile mixture) and gradually increasing the proportion of the less polar organic solvent (e.g., acetonitrile). biotecnosrl.itdiva-portal.org This allows for the separation of a wide range of PAHs with varying polarities and molecular weights. diva-portal.org Detection is often achieved using a UV-Vis or fluorescence detector, as PAHs exhibit strong absorbance and fluorescence at specific wavelengths. mdpi.comtecnofrom.com The structural similarity of PAH isomers can make their complete separation by HPLC challenging, requiring careful optimization of the stationary phase, mobile phase composition, and gradient profile. diva-portal.org

Sample Preparation and Extraction Methodologies for Complex Matrices

Effective sample preparation is crucial for the accurate analysis of 1,3,5-trimethylnaphthalene, as it is often present at low concentrations in complex matrices like soil, sediment, and petroleum products. The goal of sample preparation is to isolate and concentrate the target analyte while removing interfering compounds.

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of PAHs from aqueous and organic samples. sigmaaldrich.com In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analytes of interest. sigmaaldrich.com The interfering components are washed away, and the analytes are then eluted with a small volume of a suitable solvent. sigmaaldrich.com For PAHs, reversed-phase sorbents like C18 or polymeric phases are commonly used. Studies on the recovery of PAHs from various matrices have demonstrated the effectiveness of SPE, with good recoveries reported for compounds structurally similar to 1,3,5-trimethylnaphthalene, such as 2,3,5-trimethylnaphthalene. sigmaaldrich.com

For solid samples such as soils and sediments, ultrasonic-assisted extraction (UAE) is a common and efficient method. researchgate.netresearchgate.net This technique uses high-frequency sound waves to create cavitation bubbles in the extraction solvent, which enhances the penetration of the solvent into the sample matrix and facilitates the desorption of the analytes. nih.govmdpi.com A mixture of solvents, such as methanol (B129727) and dichloromethane, is often used to effectively extract PAHs with a range of polarities. researchgate.net Following extraction, a cleanup step, for example using a silica (B1680970) gel column, is often necessary to remove co-extracted interfering substances before chromatographic analysis. researchgate.net

Spectroscopic Methods for Molecular Structure and Compositional Analysis

Spectroscopic techniques provide detailed information about the molecular structure of 1,3,5-trimethylnaphthalene, complementing the separation data obtained from chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Trimethylnaphthalenes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including 1,3,5-trimethylnaphthalene. Both ¹H (proton) and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the molecule.

In the ¹H NMR spectrum of 1,3,5-trimethylnaphthalene, distinct signals would be expected for the aromatic protons and the methyl protons. Due to the substitution pattern, the aromatic protons would appear as a complex pattern of multiplets in the downfield region (typically 7-8 ppm). The three methyl groups would likely give rise to three separate singlet signals in the upfield region (around 2.5 ppm), with their exact chemical shifts influenced by their position on the naphthalene ring.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is a powerful analytical technique used to identify chemical compounds based on how they absorb infrared radiation. The absorption of IR radiation excites molecules, causing them to vibrate at specific frequencies. These frequencies correspond to the stretching and bending of chemical bonds within the molecule, creating a unique spectral fingerprint. For 1,3,5-trimethylnaphthalene, the IR spectrum is characterized by vibrational modes associated with its naphthalene core and its three methyl group substituents.

The primary vibrational modes for 1,3,5-trimethylnaphthalene can be categorized into several key regions. The aromatic C-H stretching vibrations of the naphthalene ring system typically appear at wavenumbers just above 3000 cm⁻¹. dtic.mil In contrast, the aliphatic C-H stretching vibrations from the three methyl (-CH₃) groups are observed in the region just below 3000 cm⁻¹. This distinction is a reliable diagnostic tool for identifying the presence of both aromatic and aliphatic C-H bonds in a molecule.

Vibrations corresponding to the carbon-carbon double bonds (C=C) within the aromatic naphthalene rings produce characteristic absorptions in the 1400-1600 cm⁻¹ region. researchgate.net Additionally, bending vibrations of the C-H bonds in the methyl groups occur at lower wavenumbers. The specific pattern of substitution on the naphthalene ring also influences the spectrum, particularly in the "fingerprint region" (below 1500 cm⁻¹), where complex out-of-plane C-H bending vibrations provide structural information. For instance, the out-of-plane C-H bending mode for unsubstituted naphthalene is a strong band observed near 782 cm⁻¹. copernicus.orgnasa.gov While direct spectral data for 1,3,5-trimethylnaphthalene is not widely published, analysis of related substituted naphthalenes allows for the reliable prediction of its characteristic vibrational modes. ias.ac.in

The table below summarizes the expected characteristic IR vibrational modes for 1,3,5-trimethylnaphthalene based on established data for aromatic and alkyl-substituted aromatic compounds.

Quantitative Analysis Methodologies for Alkylated Polycyclic Aromatic Hydrocarbons

The quantitative analysis of alkylated polycyclic aromatic hydrocarbons (APAHs), such as 1,3,5-trimethylnaphthalene, is crucial for environmental monitoring and petroleum analysis. These compounds are significant components of crude oil and refined petroleum products. The primary challenge in the accurate quantification of APAHs stems from the vast number of isomers and the general lack of commercially available analytical standards for individual compounds.

Historically, the concentration of APAHs was often estimated using the response factors of their parent, non-alkylated PAH. However, this approach has been shown to lead to a significant underestimation of APAH concentrations because the response of the analytical instrument can differ substantially between the parent PAH and its alkylated derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely employed technique for the analysis of APAHs. windows.netwindows.net This method offers high resolution, allowing for the separation of complex mixtures of isomers, and high sensitivity for detection. In GC-MS, the sample is vaporized and separated based on its components' boiling points and interactions with a capillary column. The separated compounds are then ionized and detected by a mass spectrometer, which provides information on their molecular weight and structure. For enhanced selectivity, selected ion monitoring (SIM) mode is often used, where the mass spectrometer is set to detect only specific ions characteristic of the target analytes.

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or photodiode array (PDA) detectors is another powerful technique for the quantitative analysis of PAHs. researchgate.netnih.gov HPLC separates compounds based on their partitioning between a stationary phase and a liquid mobile phase. Aromatic hydrocarbons exhibit strong UV absorbance, making UV-based detection highly effective. researchgate.net This method is particularly useful for analyzing complex mixtures found in environmental samples. aidic.it

Recent advancements have focused on developing more accurate quantification methods. This includes the use of liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) and alternative ionization sources like atmospheric pressure photoionization (APPI), which offers improved sensitivity for PAHs compared to traditional electrospray ionization (ESI). nih.gov

The table below provides a comparative overview of the principal methodologies used for the quantitative analysis of alkylated PAHs.

Theoretical and Computational Chemistry Studies of 1,3,5 Trimethylnaphthalene Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and chemical reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a system.

Density Functional Theory (DFT) has become a vital tool for investigating the characteristics of alkylated naphthalenes, which are recognized as persistent environmental pollutants. researchgate.net DFT methods are applied to perform full geometry optimization, yielding stable molecular structures and their corresponding energies. For the family of trimethylnaphthalenes (TMNs), these calculations have been used to determine structural parameters, vibrational frequencies, and the assignment of vibrational modes in the ground electronic state. researchgate.net Studies encompassing various di- and trimethylnaphthalenes indicate that almost all of these molecules are characterized by a planar equilibrium geometry. researchgate.net

Beyond simple geometry, DFT is instrumental in elucidating reaction mechanisms. oup.com By calculating the energies of reactants, transition states, and products, a comprehensive profile of a reaction's potential energy surface can be constructed. For aromatic compounds like 1,3,5-trimethylnaphthalene, DFT can be used to understand reactivity towards electrophiles. The condensed electrophilic Fukui function, for instance, can be calculated to identify the regions of a molecule most susceptible to electrophilic attack. researchgate.net These sites are particularly relevant for understanding biodegradation pathways, such as the dioxygenation reactions on the aromatic rings of TMNs catalyzed by enzymes like naphthalene (B1677914) dioxygenase. researchgate.net

Table 1: Application of DFT in Analyzing 1,3,5-Trimethylnaphthalene

| Analyzed Property | DFT Application | Significance |

|---|---|---|

| Molecular Geometry | Geometry Optimization | Determines the most stable three-dimensional structure and confirms planarity. researchgate.net |

| Reactivity | Fukui Function Calculation | Identifies atomic sites most susceptible to electrophilic attack, predicting reaction pathways. researchgate.net |

| Reaction Mechanisms | Transition State (TS) Analysis | Elucidates the step-by-step process of chemical reactions and determines reaction kinetics. researchgate.net |

| Vibrational Analysis | Frequency Calculations | Predicts infrared (IR) and Raman spectra, aiding in experimental identification. researchgate.net |

Ab initio methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. These techniques are employed to gain a sophisticated understanding of molecular properties. For the full range of trimethylnaphthalene isomers, ab initio and DFT methods have been used in conjunction to conduct theoretical investigations of their electronic properties and how these relate to environmental breakdown. researchgate.net

Key electronic descriptors calculated for TMNs include ionization potentials (IPs), electron affinities (EAs), dipole moments, and electronic dipole polarizabilities. researchgate.net These properties are crucial for predicting a molecule's behavior. For example, the dipole moment and polarizability can influence intermolecular interactions and solubility. To better simulate real-world conditions, these calculations can be performed for the molecule in the gas phase as well as in a solvent like water, using a polarizable continuum model (PCM). researchgate.net Furthermore, ab initio calculations have been used to support the hyperconjugative model in methyl-substituted naphthalenes, which describes the redistribution of electrons in the π-system due to the presence of methyl groups. cdnsciencepub.com

Table 2: Electronic Properties of Trimethylnaphthalenes Calculated by Ab Initio Methods

| Electronic Property | Description | Relevance |

|---|---|---|

| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. | Indicates the molecule's tendency to be oxidized. researchgate.net |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | Indicates the molecule's tendency to be reduced. researchgate.net |

| Dipole Moment | A measure of the separation of positive and negative charges in the molecule. | Influences solubility and intermolecular forces. researchgate.net |

| Polarizability | The ability of the electron cloud to be distorted by an external electric field. | Affects intermolecular interactions and is related to biodegradability. researchgate.net |

Molecular Dynamics Simulations for Condensed Phase Behavior

Molecular dynamics (MD) is a computational simulation method used to study the physical movements of atoms and molecules over time. rsc.org It is a powerful technique for investigating the behavior of substances in condensed phases (liquids and solids), providing insights into macroscopic properties based on the underlying microscopic interactions. lammpstube.comoup.com In an MD simulation, atoms are modeled as points, and their interactions are described by a force field. By solving Newton's equations of motion for this system, a trajectory that describes the positions and velocities of particles over time is generated. nih.gov

For liquids, MD simulations can reveal information about local molecular structure, order, and dynamics. mdpi.com Key properties that can be analyzed include radial distribution functions, which describe how the density of surrounding particles varies as a function of distance from a reference particle, and time correlation functions, which can be used to calculate transport properties like diffusion coefficients. nih.gov The study of chemical dynamics in condensed phases focuses on how processes like solvation, diffusion, and heat transport are modified by the molecular environment. researchgate.net While MD simulations have been applied to a wide range of alkyl aromatic hydrocarbons, specific simulation studies detailing the condensed phase behavior and associated thermodynamic properties of 1,3,5-trimethylnaphthalene are not widely available in the surveyed literature. acs.org

Computational Prediction of Chemical Behavior and Environmental Partitioning

Computational models are increasingly used to predict the chemical behavior and environmental fate of compounds, offering a rapid and cost-effective alternative to experimental measurements. kharkov.com These predictions are crucial for assessing the potential impact of chemicals on the environment.

The Conductor-like Screening Model for Realistic Solvation (COSMO-RS) is a powerful method for predicting the thermodynamic properties of fluids and solutions. It combines quantum chemistry with statistical thermodynamics to determine the chemical potential of molecules in a liquid phase. The methodology is based on a small number of adjustable parameters that are independent of molecular or structural information.

COSMO-RS has been successfully used to predict a set of basic partition coefficients for numerous alkylated naphthalenes. cdnsciencepub.com Partition coefficients are critical for understanding the environmental fate of a chemical, as they describe how it distributes itself between different environmental compartments (e.g., water, soil, air). The model can directly predict a variety of environmentally important partition coefficients from a statistical thermodynamic treatment that follows the initial quantum chemical COSMO calculation. cdnsciencepub.com

For instance, COSMO-RS can predict aqueous solubility and the soil-sorption partition coefficient (KOC), which measures the tendency of a chemical to bind to organic matter in soil. It has been shown that a σ-moment approach within COSMO-RS is a robust tool for analyzing the partitioning of substances between diverse phases, including chemically undefined ones like those found in soil. cdnsciencepub.com The ability to predict these properties facilitates the selection of optimized process parameters for separation problems and helps in assessing the environmental distribution of compounds like 1,3,5-trimethylnaphthalene. cdnsciencepub.commdpi.com

Table 3: Environmental Partition Coefficients Predictable by COSMO-RS

| Coefficient | Description | Environmental Significance |

|---|---|---|

| Aqueous Solubility | The maximum amount of a chemical that can dissolve in water. | Determines the concentration of the compound in aquatic environments. cdnsciencepub.com |

| Octanol-Water Partition Coefficient (Kow) | The ratio of a chemical's concentration in octanol (B41247) versus its concentration in water. | Indicates a chemical's potential for bioaccumulation in fatty tissues. |

| Soil-Sorption Coefficient (KOC) | Describes the partitioning of a chemical between soil organic carbon and water. | Governs the mobility of a compound in soil and its potential to leach into groundwater. cdnsciencepub.com |

| Henry's Law Constant | The ratio of a chemical's partial pressure in the air to its concentration in water. | Indicates the tendency of a compound to volatilize from water into the air. |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,3,5-Trimethylnaphthalene |

| Naphthalene |

Environmental Occurrence, Fate, and Geochemical Significance of 1,3,5 Trimethylnaphthalene

Sources and Environmental Distribution

The distribution of 1,3,5-trimethylnaphthalene in the environment is a direct consequence of both natural geological processes and human activities. Its origins are tied to the formation and use of carbonaceous materials.

1,3,5-Trimethylnaphthalene is a naturally occurring constituent of fossil fuels, including crude oil and coal. The formation of these geogenic materials over geological timescales involves the thermal maturation of organic matter. During this process, complex organic molecules are broken down and rearranged, leading to the synthesis of a wide array of aromatic compounds, including various alkylated naphthalenes.

The relative abundance of different trimethylnaphthalene isomers in crude oil can serve as a geochemical indicator, providing insights into the source of the organic matter and the depositional environment. For instance, the analysis of crude oil from Tarakan, North Kalimantan, identified 1,3,5-trimethylnaphthalene as one of the trimethylnaphthalene (TMN) isomers present. In this particular crude oil, the isomer group 1,4,5 + 1,3,5-TMN was noted, with 1,2,7-TMN showing the highest intensity. The presence and distribution of these isomers can be indicative of oils derived from terrestrial plants.

The following table summarizes the identification of 1,3,5-trimethylnaphthalene in a specific crude oil sample:

| Location of Crude Oil | Identified Isomer Group | Relative Abundance |

| Tarakan, North Kalimantan | 1,4,5 + 1,3,5-Trimethylnaphthalene | Present, with 1,2,7-TMN being the most abundant TMN isomer. |

This interactive table is based on data from a biomarker study of crude oil.

Beyond its natural occurrence in raw fossil fuels, 1,3,5-trimethylnaphthalene is also found in a variety of products derived from them. The refining of crude oil into fuels and other petroleum products results in the distribution of this compound into various fractions. Consequently, it can be detected in middle distillates such as diesel fuel, home heating oil, and kerosene.

The combustion of fossil fuels and other organic materials is another significant anthropogenic source of 1,3,5-trimethylnaphthalene in the environment. Emissions from vehicle exhaust, industrial processes, and the burning of wood and coal can release this and other PAHs into the atmosphere, from where they can be deposited into soil and water systems. Spills of petroleum products, such as diesel, also represent a direct release of 1,3,5-trimethylnaphthalene into the environment.

Degradation Pathways and Environmental Persistence

The fate of 1,3,5-trimethylnaphthalene in the environment is largely governed by microbial degradation processes. Its persistence is determined by a combination of its chemical structure and the presence of microorganisms capable of metabolizing it.

In aquatic and sediment environments, the primary mechanism for the removal of 1,3,5-trimethylnaphthalene is biodegradation by a diverse range of microorganisms, including bacteria and fungi. The rate and extent of this degradation are influenced by environmental factors such as oxygen availability, nutrient levels, temperature, and the presence of a microbial community adapted to PAH metabolism.

While many studies have focused on the degradation of naphthalene (B1677914) and its mono- and di-methylated derivatives, research has also extended to trimethylated isomers. Microorganisms capable of degrading simpler PAHs often possess enzymatic machinery that can also act on more complex alkylated naphthalenes.

The initial step in the aerobic bacterial degradation of alkylated naphthalenes typically involves the action of dioxygenase enzymes. These enzymes introduce two hydroxyl groups onto the aromatic ring, leading to the formation of a cis-dihydrodiol. This dihydroxylation destabilizes the aromatic system and initiates the breakdown process.

One notable study investigated the metabolism of various mono-, di-, and trimethylnaphthalene isomers by Sphingomonas paucimobilis 2322, a bacterium isolated from a phenanthrene-enrichment culture. This research provided valuable insights into the enzymatic pathways for trimethylnaphthalene degradation. The study revealed that the bacterium possesses enzymes with relaxed substrate specificity, capable of initiating metabolism through two primary routes:

Methyl Group Monoxygenation: One of the methyl groups on the naphthalene ring is hydroxylated.

Ring Dioxygenation: The unsubstituted aromatic ring is dihydroxylated.

When incubated with 1,3,5-trimethylnaphthalene, Sphingomonas paucimobilis 2322 was found to produce several metabolic products. The primary initial reactions were identified as monoxygenation of a methyl group, leading to the formation of hydroxymethyl- and carboxynaphthalenes. This is followed by dioxygenation of the unsubstituted ring. The subsequent steps involve the cleavage of the dihydroxylated ring to form methyl-substituted salicylates, which can then be further metabolized and enter central metabolic pathways.

The following table summarizes the identified metabolic products from the incubation of 1,3,5-trimethylnaphthalene with Sphingomonas paucimobilis 2322:

| Substrate | Major Metabolic Products |

| 1,3,5-Trimethylnaphthalene | 3,5-Dimethyl-1-naphthoic acid, 5,7-Dimethyl-2-naphthoic acid |

This interactive table is based on research findings on the microbial oxidation of methyl-substituted naphthalenes.

While the enzymatic pathways for the degradation of trimethylnaphthalenes are beginning to be understood, specific kinetic data for the biodegradation of 1,3,5-trimethylnaphthalene, such as its degradation rate constant and environmental half-life, are not extensively documented in the scientific literature. The majority of kinetic studies on alkylated naphthalenes have focused on the less substituted congeners.

However, some general principles can be inferred from studies on related compounds. For instance, the biodegradation rates of PAHs are known to be influenced by their physical and chemical properties. A theoretical investigation into the electronic properties of all trimethylnaphthalene isomers suggested that these properties could be used to predict their biodegradation rates. This study indicated that the binding affinity between trimethylnaphthalenes and the active sites of bacterial enzymes is largely determined by dispersive and inductive effects, with computed polarizability values serving as potential predictors of biodegradation rates.

In the absence of direct experimental data for 1,3,5-trimethylnaphthalene, kinetic studies on other methylated naphthalenes can provide an indication of its potential persistence. For example, studies on mono- and di-methylnaphthalenes have shown that biodegradation occurs, but the rates can be highly variable depending on environmental conditions and the specific microbial consortia present. It is generally observed that increased alkylation can lead to slower degradation rates compared to the parent naphthalene compound. Further research is needed to quantify the specific biodegradation kinetics of 1,3,5-trimethylnaphthalene in various environmental compartments.

Abiotic Chemical Degradation Mechanisms

The abiotic chemical degradation of 1,3,5-trimethylnaphthalene in the environment is primarily governed by oxidation processes. While specific studies on the abiotic degradation of 1,3,5-trimethylnaphthalene are limited, the degradation pathways can be inferred from studies on related polycyclic aromatic hydrocarbons (PAHs) and alkylated benzenes. In aquatic environments, the primary degradation of benzene (B151609) derivatives occurs through both microbial and chemical processes. nih.gov

One of the key abiotic degradation mechanisms for aromatic compounds in the environment is oxidation. For instance, the oxidation of 1-methylnaphthalene (B46632) can be initiated by hydroxyl radicals (•OH), leading to the formation of various oxygenated products. nih.gov This suggests that 1,3,5-trimethylnaphthalene is likely susceptible to oxidation by reactive oxygen species present in the environment. The presence of methyl groups on the naphthalene ring can influence the rate and pathways of these oxidation reactions. While hydrolysis is a significant degradation pathway for some organic compounds, it is generally not considered a major abiotic degradation process for non-polar hydrocarbons like 1,3,5-trimethylnaphthalene under typical environmental pH and temperature conditions.

Phototransformation Processes in Atmospheric and Aquatic Compartments

Phototransformation is a critical process that determines the fate of 1,3,5-trimethylnaphthalene in both atmospheric and aquatic environments. In the atmosphere, aromatic hydrocarbons like 1,3,5-trimethylnaphthalene can undergo photo-oxidation, primarily initiated by hydroxyl radicals (•OH) during the day. Studies on the photo-oxidation of 1,3,5-trimethylbenzene, a structurally similar compound, have shown that the reaction with •OH radicals is a significant atmospheric degradation pathway. copernicus.org This reaction leads to the formation of highly oxygenated organic molecules (HOMs), which can contribute to the formation of secondary organic aerosols (SOA). copernicus.org The presence of nitrogen oxides (NOx) can influence the product distribution, favoring the formation of organonitrates over HOMs. copernicus.org

In aquatic systems, the phototransformation of naphthalenes can occur through direct photolysis, where the molecule absorbs sunlight and undergoes a chemical change, and indirect photolysis, which is mediated by other light-absorbing substances in the water, such as dissolved organic matter (DOM). The phototransformation of 1-methylnaphthalene in the presence of UV light and air leads to a variety of products, including ring-opened and side-chain oxidized compounds. scirp.org Similarly, polychlorinated naphthalenes undergo phototransformation on the surface of atmospheric particulate matter, involving reactions like hydroxylation, oxidation, and ring opening. nih.gov It is expected that 1,3,5-trimethylnaphthalene would undergo similar phototransformation processes in aquatic environments, leading to the formation of more polar and water-soluble degradation products.

Environmental Transport and Distribution Mechanisms

Adsorption and Desorption Behavior in Environmental Matrices

The transport and distribution of 1,3,5-trimethylnaphthalene in the environment are significantly influenced by its adsorption and desorption behavior in various environmental matrices, such as soil and sediment. The tendency of an organic compound to adsorb to soil or sediment is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates a stronger tendency for the compound to bind to organic matter in the soil, which reduces its mobility.

Studies on similar compounds support this expectation. For example, 1-methylnaphthalene has reported log Koc values ranging from 3.36 to 3.64, indicating slight to no mobility in soil. charite.de Given that the addition of methyl groups generally increases the hydrophobicity and thus the Koc of a compound, it is expected that 1,3,5-trimethylnaphthalene will exhibit strong adsorption to soil and sediment, limiting its transport in the aqueous phase. The adsorption of pesticides with high Koc values is primarily to eroded soil or sediment particles. ucanr.edu

Table 1: Physicochemical Properties of 1,3,5-Trimethylnaphthalene and a Related Compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 (log Kow) | Reference |

| 1,3,5-Trimethylnaphthalene | C13H14 | 170.25 | 4.8 | nih.gov |

| 1-Methylnaphthalene | C11H10 | 142.20 | 3.9 |

Modeling of Environmental Distribution and Partitioning

The environmental distribution and partitioning of 1,3,5-trimethylnaphthalene can be predicted using environmental fate models, such as multimedia fugacity models. up.ptresearchgate.netrsc.org These models use the physicochemical properties of a chemical to estimate its distribution among different environmental compartments, including air, water, soil, and sediment. up.ptresearchgate.netrsc.org

Fugacity models calculate the "escaping tendency" of a chemical from each environmental compartment. At equilibrium, the fugacity is equal in all compartments. By considering the volumes of the compartments and the chemical's partitioning coefficients, the model can predict the concentration and persistence of 1,3,5-trimethylnaphthalene in each medium. Given its high log Kow, it is expected that models would predict a significant portion of 1,3,5-trimethylnaphthalene to partition into soil and sediment organic matter.

Geochemical Applications as Source and Maturity Indicators

Trimethylnaphthalene Isomer Ratios in Geochemical Fingerprinting

The relative abundance of different trimethylnaphthalene (TMN) isomers, including 1,3,5-trimethylnaphthalene, serves as a powerful tool in geochemical fingerprinting to assess the thermal maturity and source of organic matter in crude oils and sedimentary rocks. scielo.org.comedwinpublishers.comnih.gov As organic matter matures with increasing temperature and burial depth, the distribution of TMN isomers changes in a predictable manner, generally favoring the formation of more thermally stable isomers. nih.gov

Several ratios based on the concentrations of different TMN isomers have been developed and are used as maturity indicators. For example, the Trimethylnaphthalene Ratio (TNR-1) is calculated as [1,3,7-TMN] / ([1,3,7-TMN] + [1,2,5-TMN]). researchgate.net An increase in this ratio generally indicates higher thermal maturity. Another commonly used parameter is the Trimethylnaphthalene Ratio (TMNr), which also relates the abundance of different isomers. scielo.org.co

The distribution of TMN isomers can also provide insights into the source of the organic matter. For instance, a high abundance of 1,2,5-trimethylnaphthalene (B1617073) has been associated with terrestrial organic matter input. scielo.org.cogoldschmidtabstracts.infokemdikbud.go.id The relative amounts of different isomers can, therefore, help in distinguishing oils derived from marine versus terrestrial source rocks.

Table 2: Examples of Trimethylnaphthalene Isomer Ratios Used in Geochemical Studies

| Ratio Abbreviation | Formula | Application | Reference |

| TNR-1 | [1,3,7-TMN] / ([1,3,7-TMN] + [1,2,5-TMN]) | Thermal Maturity Indicator | researchgate.net |

| TNR-2 | [2,3,6-TMN] / ([1,3,5-TMN] + [1,3,6-TMN]) | Thermal Maturity Indicator | medwinpublishers.com |

| TMNr | [1,3,7-TMN] / ([1,3,7-TMN] + [1,2,5-TMN]) | Thermal Maturity Indicator | scielo.org.co |

Formation through Sedimentary Rearrangement and Alkylation Processes

The genesis of 1,3,5-trimethylnaphthalene in the subsurface is intricately linked to the broader chemical evolution of alkylnaphthalenes during diagenesis. The primary mechanisms believed to be responsible for its formation are isomerization (rearrangement) of other trimethylnaphthalene isomers and the alkylation of dimethylnaphthalene precursors.

Isomerization of Trimethylnaphthalenes:

With increasing thermal maturity, less thermodynamically stable trimethylnaphthalene isomers can undergo rearrangement to form more stable configurations. This process is typically catalyzed by acidic clay minerals present in the sedimentary rock matrix. While many trimethylnaphthalene isomers can be formed directly from the degradation of specific biological molecules, 1,3,5-TMN is often considered a product of this secondary isomerization.

The relative thermodynamic stability of the various trimethylnaphthalene isomers plays a crucial role in their distribution in mature oils and source rocks. Isomers with a more dispersed arrangement of methyl groups, which minimizes steric hindrance, tend to be more stable. The table below illustrates the relative stabilities of some trimethylnaphthalene isomers, which dictates the likely direction of isomerization reactions under thermal stress.

| Isomer | Relative Stability |

| 2,6,7-Trimethylnaphthalene | Most Stable |

| 1,3,7-Trimethylnaphthalene | High |

| 1,3,6-Trimethylnaphthalene | High |

| 1,3,5-Trimethylnaphthalene | Moderate |

| 1,2,5-Trimethylnaphthalene | Less Stable |

| 1,2,7-Trimethylnaphthalene | Less Stable |

This table provides a generalized view of the relative thermodynamic stabilities of selected trimethylnaphthalene isomers. The actual equilibrium distribution can be influenced by temperature, pressure, and the catalytic properties of the sedimentary matrix.

Alkylation of Dimethylnaphthalenes:

Another significant pathway for the formation of 1,3,5-trimethylnaphthalene is the addition of a methyl group to a dimethylnaphthalene (DMN) molecule. This electrophilic aromatic substitution reaction can occur during diagenesis, where methyl donors such as methyl-bearing organic compounds or even methane (B114726) can react with existing aromatic hydrocarbons in the presence of clay catalysts.

The specific dimethylnaphthalene isomers that could act as precursors to 1,3,5-TMN would depend on the position of the incoming methyl group. For example, methylation of 1,3-dimethylnaphthalene (B47081) or 1,5-dimethylnaphthalene (B47167) could potentially yield 1,3,5-trimethylnaphthalene. The table below outlines potential precursor dimethylnaphthalene isomers and the resulting trimethylnaphthalene product.

| Precursor Dimethylnaphthalene | Potential Alkylation Product |

| 1,3-Dimethylnaphthalene | 1,3,5-Trimethylnaphthalene |

| 1,5-Dimethylnaphthalene | 1,3,5-Trimethylnaphthalene |

| 3,5-Dimethylnaphthalene (less common) | 1,3,5-Trimethylnaphthalene |

This table illustrates plausible alkylation pathways to 1,3,5-trimethylnaphthalene from various dimethylnaphthalene precursors. The actual yield and distribution of products would be governed by reaction kinetics and the relative stability of the carbocation intermediates formed during the electrophilic substitution.

Industrial and Advanced Materials Research Applications of 1,3,5 Trimethylnaphthalene

Role as a Chemical Intermediate in Organic Synthesis

1,3,5-Trimethylnaphthalene serves as a foundational molecule, or intermediate, in the multi-step process of creating more complex chemical compounds. Its specific arrangement of methyl groups on the naphthalene (B1677914) core allows for targeted chemical reactions, making it a valuable precursor in various branches of applied chemistry.

Synthesis of Dyes, Pharmaceuticals, and Agrochemicals

The utility of 1,3,5-trimethylnaphthalene as an intermediate is most prominently documented in the synthesis of dyes. While its direct role in the synthesis of specific commercial pharmaceuticals and agrochemicals is not extensively detailed in publicly available research, its structural motifs are relevant to these fields.

Dyes: Naphthalene and its derivatives are crucial in the production of azo dyes. Research and patents have described the use of petroleum distillates rich in mono-, di-, and trimethylnaphthalenes as carrier agents in the dyeing process for synthetic fibers like polyester (B1180765). google.com These carriers swell the fiber, allowing disperse dyes to penetrate and fix within the material, resulting in deeper and more even shades. google.com For instance, a petroleum distillate containing 63% mono-, di-, and trimethylnaphthalene has been effectively used as a carrier for dyeing polyester fibers to achieve heavy shades of red and blue. google.com The naphthalene-based structure is a key component in the synthesis of the dyes themselves, which often involves diazotization and coupling reactions to create the chromophoric azo group (-N=N-). icrc.ac.irnih.gov

Pharmaceuticals: The naphthalene core is a common scaffold in many pharmaceutical compounds. ekb.eg For example, derivatives of naphthalene are used in non-selective beta-adrenergic blocking agents and other drugs. ekb.eggoogle.com While specific synthesis pathways starting directly from 1,3,5-trimethylnaphthalene are not commonly cited, the chemical principles for modifying the naphthalene ring system are well-established. Functionalization of the aromatic rings or the methyl groups could theoretically lead to the creation of complex molecules with potential biological activity.

Agrochemicals: In the field of agrochemicals, which includes herbicides, insecticides, and fungicides, complex organic molecules are essential. ecampus.com The development of new agrochemicals often involves creating novel molecular structures to target specific biological pathways in pests or weeds. researchgate.netchimia.ch Naphthalene derivatives have been explored for such purposes. The 1,3,5-oxadiazine skeleton, for instance, is a component of important commercial insecticides. researchgate.net Although a direct synthetic route from 1,3,5-trimethylnaphthalene to a commercial agrochemical is not clearly established in available literature, its structure represents a type of aromatic hydrocarbon that serves as a building block for more elaborate chemical products.

Relevance in Petroleum Refining Processes

1,3,5-Trimethylnaphthalene is a representative compound of the alkylated naphthalenes found in Light Cycle Oil (LCO), a distillate stream from the Fluidized Catalytic Cracking (FCC) unit in petroleum refineries. cetjournal.it LCO is characterized by a high content of multi-ring aromatic compounds, making it a low-value product that requires significant upgrading to meet modern fuel standards. cetjournal.itlidsen.com The conversion of these polycyclic aromatics into more valuable single-ring aromatics like Benzene (B151609), Toluene (B28343), and Xylene (BTX) is a key objective of hydrocracking processes. researchgate.net

Hydrocracking of Alkylated Naphthalenes in Light Cycle Oil (LCO)

Hydrocracking is a catalytic process that uses hydrogen to break down large, complex hydrocarbon molecules into smaller, more valuable ones. google.com In the context of LCO upgrading, the primary goal is the selective ring-opening of polyaromatic hydrocarbons (PAHs) like trimethylnaphthalenes. cetjournal.itresearchgate.net The process involves hydrogenation of one of the aromatic rings, followed by the cracking of the saturated ring. cetjournal.it

This conversion is crucial for producing high-octane gasoline and valuable chemical feedstocks. sciengine.com The hydrocracking of LCO is typically performed over bi-functional catalysts that possess both a metal function for hydrogenation and an acidic function for cracking. lidsen.comnih.gov

| Property | Value Range |

|---|---|

| Aromatic Content | 75 - 90% |

| Cetane Index | 15 - 25 |

| Sulfur Content | 1.5 - 2 wt% |

| Nitrogen Content | ~750 µg/g |

Catalytic Activity and Acid Site Accessibility in Zeolite-Based Systems

Zeolites, particularly Y-type and ZSM-5 zeolites, are widely used as the acidic component in hydrocracking catalysts due to their strong acidity and shape-selective properties. researchgate.netankara.edu.tr The accessibility of the acid sites within the zeolite's porous structure is a critical factor that influences the efficiency of LCO conversion and the yield of desired products like BTX. researchgate.net

The size and shape of the alkylated naphthalene molecules, such as 1,3,5-trimethylnaphthalene, affect their ability to access the active catalytic sites inside the zeolite pores. Catalysts with larger pores and a high density of strong acid sites on their external surface are generally more effective for converting bulky polycyclic aromatics. researchgate.net Studies using model compounds like 1-methylnaphthalene (B46632) and tetralin have shown that the catalyst's acidity plays a crucial role in the selective ring-opening reactions. nih.gov For example, NiW-supported catalysts using dealuminated Beta zeolite, which has controlled acidity, have demonstrated high performance for the selective ring opening of 1-methylnaphthalene. nih.gov The reaction over zeolite catalysts can also involve isomerization, where methyl groups migrate to different positions on the naphthalene ring, further complicating the product distribution. rsc.orgresearchgate.net

| Catalyst System | Model Compound | Key Finding |

|---|---|---|

| Ni-Mo/HY-Al2O3 | LCO | Presented the highest yield of gasoline (53 wt%) with a RON of 92-95. sciengine.com |

| Pt/Al2O3 and Y Zeolites | Simulated LCO (di- and tri-aromatics) | Achieved a maximum BTX yield of ~28 wt% at 450°C. lidsen.com |

| NiW-supported Dealuminated Beta Zeolite | 1-Methylnaphthalene | Showed the highest performance for selective ring opening, highlighting the importance of optimum catalyst acidity. nih.gov |

| Fe/ZSM-5 Zeolite | Naphthalene | Resulted in the formation of dimethylnaphthalene and trimethylnaphthalene isomers during methylation reactions. selcuk.edu.tr |

Exploration in Novel Material Development

While the primary industrial applications of 1,3,5-trimethylnaphthalene are centered on its role as a chemical intermediate and its presence in petroleum streams, research into naphthalene-based materials is an active field. The rigid, planar structure of the naphthalene core makes it an attractive building block for creating materials with specific electronic or photophysical properties.

Derivatives of naphthalene are investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to tune the electronic properties of the naphthalene system through the addition of functional groups (like methyl groups) is key to this research. While specific studies focusing solely on 1,3,5-trimethylnaphthalene for novel material development are not widely reported, the broader research into functionalized naphthalenes provides a context for its potential in this area. For example, the synthesis of polysubstituted naphthalene derivatives is of great interest to materials science for creating novel compounds with unique optical or conductive properties. ekb.eg

Q & A

Q. What standardized protocols exist for assessing the toxicological profile of 1,3,5-Trimethylnaphthalene in experimental models?

Answer: Toxicological assessments should follow systematic frameworks such as the ATSDR's 8-step process:

Literature Search : Use databases (PubMed, TOXCENTER) with query strings combining chemical names, CAS numbers, and MeSH terms (e.g., "Naphthalenes/toxicity" or "Polycyclic Aromatic Hydrocarbons/pharmacology") .

Inclusion Criteria : Prioritize peer-reviewed studies on inhalation, oral, or dermal exposure routes in humans or laboratory mammals. Non-English studies should be translated if critical for hazard identification .

Data Extraction : Collect species-specific outcomes (e.g., respiratory, hepatic effects) using standardized forms (Table C-2) .

Risk of Bias Assessment : Apply tiered bias evaluation via questionnaires (Tables C-6, C-7), focusing on exposure characterization, randomization, and blinding .

Confidence Rating : Translate bias assessments into evidence levels (e.g., "high confidence" for studies with robust exposure data) .

Q. What methodologies are recommended for characterizing the physicochemical properties of 1,3,5-Trimethylnaphthalene?

Answer:

- Thermodynamic Data : Use NIST Chemistry WebBook for enthalpy of formation (ΔfH°gas), heat capacity (Cp,gas), and phase-change data .

- Spectroscopic Analysis : Employ GC-MS for purity assessment and single-crystal X-ray diffraction for structural confirmation (as demonstrated for related triazine derivatives) .

- Stability Studies : Monitor degradation products under varying temperatures and pH using HPLC or stability-indicating assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data across studies on 1,3,5-Trimethylnaphthalene?

Answer: Contradictions often arise from methodological variability. Strategies include:

- Bias Mitigation : Re-evaluate studies using risk-of-bias tiers (e.g., Tier 1 for randomized, blinded animal studies) .

- Dose-Response Analysis : Compare LOELs (Lowest Observed Effect Levels) across routes (inhalation vs. oral) and species .

- Meta-Analysis : Pool data from high-confidence studies (e.g., those with complete outcome reporting) using statistical tools like RevMan or R’s metafor package .

Q. What are the critical data gaps in understanding the environmental fate and metabolic pathways of 1,3,5-Trimethylnaphthalene?

Answer: Identified gaps (per CERCLA Section 104(i)(5)) include:

- Metabolic Pathways : Limited data on cytochrome P450-mediated oxidation and hemoglobin/DNA adduct formation (e.g., naphthoquinone derivatives) .

- Environmental Persistence : Insufficient monitoring data on bioaccumulation in aquatic systems or soil adsorption coefficients (Koc) .

- Susceptible Populations : Need for epidemiological studies on occupational exposures (e.g., petrochemical workers) .

Q. How can mechanistic studies elucidate the role of 1,3,5-Trimethylnaphthalene in oxidative stress and carcinogenicity?

Answer:

- In Vitro Models : Use human bronchial epithelial cells (BEAS-2B) to measure ROS production via DCFH-DA assays .

- Transcriptomic Profiling : Apply RNA-seq to identify dysregulated pathways (e.g., Nrf2/ARE signaling) in animal models .

- Adduct Characterization : Quantify naphthalene oxide-DNA adducts using LC-MS/MS, referencing Troester et al.’s protocols .

Methodological Challenges & Innovations

Q. What experimental designs are optimal for synthesizing and characterizing 1,3,5-Trimethylnaphthalene derivatives?

Answer:

- Synthetic Routes : Adapt molecular hybridization strategies (e.g., nucleophilic substitution with methyl groups) .

- Characterization : Validate purity via ¹H/¹³C NMR and HR-MS, and confirm crystallinity with X-ray diffraction (as in triazine derivatives) .

- QbD Approaches : Use fractional factorial designs (e.g., L16(4⁴)) to optimize reaction conditions (temperature, catalyst ratio) .

Q. How can metabolomic studies advance understanding of 1,3,5-Trimethylnaphthalene’s health impacts?

Answer:

- Serum Metabolomics : Correlate urinary metabolites (e.g., 1,2-dihydro-1,1,6-trimethylnaphthalene) with clinical markers like HDL-C and uric acid .

- Gut Microbiome Interactions : Analyze fecal samples via 16S rRNA sequencing to assess microbial enterotype shifts in exposed populations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。